molecular formula C11H12N4O B12904666 6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one CAS No. 87775-67-5

6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one

Katalognummer: B12904666
CAS-Nummer: 87775-67-5
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: IFUTYRDCYGGIHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one typically involves the reaction of 2-methyl-2-phenylhydrazine with pyrimidin-2-one derivatives under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidinone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents on the pyrimidine ring. Examples include:

  • 6-(2-Methylhydrazinyl)pyrimidin-2(1H)-one
  • 6-(2-Phenylhydrazinyl)pyrimidin-2(1H)-one

Uniqueness

6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one is unique due to the presence of both methyl and phenyl groups on the hydrazine moiety. This unique structure may confer specific chemical and biological properties that distinguish it from other pyrimidinone derivatives.

Eigenschaften

CAS-Nummer

87775-67-5

Molekularformel

C11H12N4O

Molekulargewicht

216.24 g/mol

IUPAC-Name

6-(2-methyl-2-phenylhydrazinyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C11H12N4O/c1-15(9-5-3-2-4-6-9)14-10-7-8-12-11(16)13-10/h2-8H,1H3,(H2,12,13,14,16)

InChI-Schlüssel

IFUTYRDCYGGIHA-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)NC2=CC=NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.